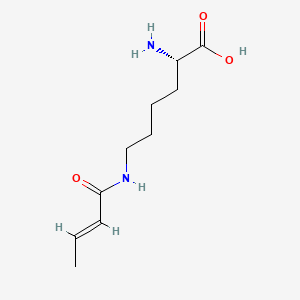

Lysine(crotonyl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lysine crotonylation is a post-translational modification discovered in histone and non-histone proteins . It’s involved in diverse biological processes such as neuropsychiatric disease, carcinogenesis, spermatogenesis, tissue injury, and inflammation . The unique carbon–carbon π-bond structure indicates that lysine crotonylation may use distinct regulatory mechanisms from other types of lysine acylation .

Synthesis Analysis

Lysine crotonylation is a newly discovered post-translational modification . Recent advances in the identification and quantification of lysine crotonylation by mass spectrometry have revealed that non-histone proteins are frequently crotonylated .

Molecular Structure Analysis

The unique carbon–carbon π-bond structure of lysine crotonylation may use distinct regulatory mechanisms from the widely studied other types of lysine acylation . This modification influences protein structure and modulates their stability, localization, and activity .

Chemical Reactions Analysis

Lysine crotonylation is involved in many physiological processes, and abnormal crotonylation is related to the development of some diseases . The regulation of lysine crotonylation involves enzymatic and non-enzymatic mechanisms .

Physical And Chemical Properties Analysis

Based on the chemical properties of lysine modification, acylations are classified into three groups: the hydrophobic acyl group, the polar acyl group, and the acidic acyl group . These modifications influence protein structure and modulate their stability, localization, and activity .

Wissenschaftliche Forschungsanwendungen

Epigenetic Regulation and Gene Expression

Lysine crotonylation is a post-translational modification (PTM) that occurs on histone proteins, which play a crucial role in the regulation of gene transcription. This modification is particularly enriched in the promoter and enhancer regions of genes in both human somatic and male germinal cells, suggesting its significance in gene expression regulation .

DNA Damage Response

Research has shown that lysine crotonylation plays a role in the DNA damage response. It is involved in the recruitment of repair proteins to damaged DNA sites and can influence the transcriptional silencing at double-strand break (DSB) sites, which is crucial for maintaining genomic stability .

Cellular Metabolism

Lysine crotonylation is regulated by various acylases and deacylases, as well as intracellular crotonyl-CoA substrate concentration. This indicates its involvement in cellular metabolism, particularly in the metabolism of lysine, hydroxylysine, and tryptophan .

Disease Mechanisms

Studies have linked lysine crotonylation to various diseases, including acute and chronic kidney injury, spermatogenesis issues, depression, and cancer. This suggests that lysine crotonylation could be a potential biomarker or therapeutic target for these conditions .

Reproduction and Development

Lysine crotonylation has been implicated in reproduction and development processes. Its presence in male germ cells indicates a role in spermatogenesis, which is essential for fertility .

Biomedical Research Tools

Anti-crotonylated lysine antibodies are used as tools in biomedical research to detect this PTM in various applications, including Western Blotting. These antibodies target crotonylated lysine in human, mouse, and rat samples and have been validated through experimental use .

Computational Biology

Improved prediction models for protein lysine crotonylation sites have been developed using bioinformatics tools. These models help predict potential crotonylation sites on proteins, aiding in the understanding of protein function and interaction .

Therapeutic Development

The enzymes that regulate lysine acetylation also appear to regulate lysine crotonylation. This opens up possibilities for developing therapeutics that target these enzymes to modulate crotonylation levels for disease treatment or prevention .

Wirkmechanismus

Target of Action

Lysine(crotonyl)-OH, or lysine crotonylation, is a posttranslational modification that primarily targets both histone and non-histone proteins . This modification is involved in diverse biological processes and diseases such as neuropsychiatric disease, carcinogenesis, spermatogenesis, tissue injury, and inflammation .

Mode of Action

Lysine crotonylation interacts with its targets by adding a crotonyl group to lysine residues on proteins. This process is catalyzed reversibly by crotonyltransferases and decrotonylases . The crotonyl group’s unique carbon-carbon π-bond structure indicates that lysine crotonylation may use distinct regulatory mechanisms from other types of lysine acylation .

Biochemical Pathways

Lysine crotonylation is involved in various biochemical pathways. It is particularly enriched in nuclear proteins involved in RNA processing, nucleic acid metabolism, and chromosome organization . Dysregulation of enzymes like glutaryl-CoA dehydrogenase (GCDH) and enoyl-CoA hydratase short chain 1 (ECHS1) can lead to the accumulation of the intermediate metabolite crotonyl-CoA, a precursor for histone lysine crotonylation .

Pharmacokinetics

It is known that the modification is regulated by the intracellular concentration of crotonyl-coa, the substrate used by crotonyltransferases . The enzymes that add and remove the crotonyl group can also influence the bioavailability of lysine crotonylation .

Result of Action

The addition of a crotonyl group to lysine residues can influence protein structure and modulate their stability, localization, and activity .

Action Environment

The action of lysine crotonylation can be influenced by various environmental factors. For example, the level of lysine crotonylation can be affected by the availability of crotonyl-CoA, which can be influenced by cellular metabolism and potentially environmental factors

Zukünftige Richtungen

The field of lysine crotonylation is still relatively new and there are many open questions. Future research should focus on the discovery and identification of crotonylation-related enzymes . More studies should also focus on the role of crotonylation in non-histone proteins, reveal more lysine crotonylation sites, and clarify the influences on protein functions .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHPCCLNIDDVFG-NCJLJLRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysine(crotonyl)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)

![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)